Phenol, p-[(2-pyridylmethylene)amino]-
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Overview
Description
Phenol, p-[(2-pyridylmethylene)amino]- is an organic compound that features a phenol group substituted with a pyridylmethyleneamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, p-[(2-pyridylmethylene)amino]- typically involves the condensation of 2-pyridinecarboxaldehyde with p-aminophenol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is heated under reflux conditions to ensure complete reaction and then cooled to precipitate the product.
Industrial Production Methods
While specific industrial production methods for phenol, p-[(2-pyridylmethylene)amino]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenol, p-[(2-pyridylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Phenol, p-[(2-pyridylmethylene)amino]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of phenol, p-[(2-pyridylmethylene)amino]- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyridylmethyleneamino group can coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridyl)phenol
- 2-(Naphthalen-2-yliminomethyl)phenol
- 2-(Benzothiazol-2-ylmethoxy)phenol
Uniqueness
Phenol, p-[(2-pyridylmethylene)amino]- is unique due to the specific positioning of the pyridylmethyleneamino group at the para position of the phenol ring. This structural feature imparts distinct chemical reactivity and binding properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
13160-68-4 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethylideneamino)phenol |
InChI |
InChI=1S/C12H10N2O/c15-12-6-4-10(5-7-12)14-9-11-3-1-2-8-13-11/h1-9,15H |
InChI Key |
PSDWBAGYSGABTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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